Exaprolol

Catalog No.
S527669
CAS No.
55837-19-9
M.F
C18H29NO2
M. Wt
291.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Exaprolol

CAS Number

55837-19-9

Product Name

Exaprolol

IUPAC Name

1-(2-cyclohexylphenoxy)-3-(propan-2-ylamino)propan-2-ol

Molecular Formula

C18H29NO2

Molecular Weight

291.4 g/mol

InChI

InChI=1S/C18H29NO2/c1-14(2)19-12-16(20)13-21-18-11-7-6-10-17(18)15-8-4-3-5-9-15/h6-7,10-11,14-16,19-20H,3-5,8-9,12-13H2,1-2H3

InChI Key

ABXHHEZNIJUQFM-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC=C1C2CCCCC2)O

solubility

Soluble in DMSO

Synonyms

exaprolol, exaprolol hydrochloride, exaprolol sulfate, MG 8823, VUL-111, VULM 111, VULM 456, VULM-111, VULM-456

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1C2CCCCC2)O

The exact mass of the compound Exaprolol is 291.2198 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

This absence of information could be due to several reasons:

  • Exaprolol may not be a real drug. Many resources curating drug information, such as DrugBank [], PubChem [], and ClinicalTrials.gov [], do not contain any entries for Exaprolol.
  • Exaprolol may be in the very early stages of research. New drugs typically undergo years of pre-clinical testing before progressing to human trials. Information about these early stages of research is often not publicly available.
  • Exaprolol may be a research compound that has not been successful. Many candidate drugs fail during pre-clinical testing and are never studied in humans.

Exaprolol is a beta-adrenoceptor antagonist, primarily recognized for its role in cardiovascular pharmacology. Its IUPAC name is 1-(2-cyclohexylphenoxy)-3-(propan-2-ylamino)propan-2-ol, and it has the chemical formula C₁₈H₂₉NO₂. This compound functions by competitively binding to beta-adrenergic receptors, which are critical in regulating heart rate and vascular smooth muscle contraction. As a result, Exaprolol exhibits negative chronotropic effects, meaning it can decrease heart rate and reduce myocardial oxygen demand, making it useful in treating conditions like hypertension and angina .

That facilitate its synthesis and modification. Notably, it can be synthesized from its desisopropyl precursor through reactions involving (11)C-acetone in methanol, leading to the formation of radiolabeled variants for imaging studies . Additionally, the synthesis involves reactions with 2-hexylphenol and (S)-glycidyl-nosylate, followed by ring-opening reactions using ammonia gas . These reactions highlight the compound's versatility in synthetic chemistry.

The primary biological activity of Exaprolol is its antagonistic effect on beta-adrenergic receptors. By blocking these receptors, Exaprolol effectively reduces heart rate and myocardial contractility. This mechanism is beneficial in managing cardiovascular diseases such as hypertension and arrhythmias. Furthermore, Exaprolol has been studied for its potential use in imaging cerebral beta-adrenergic receptors using positron emission tomography (PET), showcasing its significance beyond traditional applications .

Exaprolol can be synthesized through several methods:

  • Starting Materials: The synthesis often begins with 2-hexylphenol and (S)-glycidyl-nosylate.
  • Ring Opening: The reaction proceeds with ammonia gas to facilitate ring opening.
  • Radiochemical Synthesis: For imaging applications, radiochemical synthesis involves the use of carbon-11 labeled precursors, where (11)C-acetone reacts with desisopropyl precursors .

These methods illustrate the compound's synthetic complexity and adaptability for various applications.

Exaprolol has several applications in medicine and research:

  • Cardiovascular Treatment: It is primarily used to manage hypertension and other cardiovascular conditions due to its beta-blocking properties.
  • Imaging Studies: The compound's ability to bind to beta-adrenergic receptors makes it suitable for PET imaging studies aimed at understanding receptor distribution and function in the brain .
  • Research Tool: As a ligand for beta-adrenoceptors, Exaprolol serves as a valuable tool in pharmacological research.

Exaprolol shares structural and functional similarities with several other beta-blockers. Here are some comparable compounds:

Compound NameIUPAC NameUnique Features
Propranolol1-(Isopropylamino)-3-(naphthalen-1-yloxy)-2-propanolNon-selective beta-blocker
Atenolol(S)-4-[2-hydroxy-3-(4-isopropylphenyl)propoxy]-benzeneacetamideSelective for beta-1 adrenergic receptors
Metoprolol(S)-1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanolSelective for beta-1 adrenergic receptors

Uniqueness of Exaprolol:
Exaprolol is distinguished by its specific binding affinity for beta-adrenoceptors and its application in PET imaging studies. Unlike some other beta-blockers that are primarily used for cardiovascular conditions, Exaprolol's utility extends into neuroimaging, providing insights into cerebral receptor dynamics.

Route MethodStarting MaterialsKey ReagentsTypical Yield (%)Reaction TimeTemperature (°C)
Epoxide Ring-Opening2-Cyclohexylphenol + (S)-Glycidyl-nosylateAmmonia gas, Methanol50-654-8 hours60-80
Direct Coupling Approach2-Hexylphenol + Glycidyl precursorBase catalyst, Isopropylamine45-606-12 hours80-120
Glycidyl Ether MethodCyclohexylphenol + EpichlorohydrinStrong base, Organic solvent40-558-16 hours100-140
Carbon-11 Labeling RouteDesisopropyl-exaprolol + [¹¹C]-acetoneMethanol, Reductant7 (radiochemical)30 minutesRoom temperature
Fluorine-18 Labeling RouteTosylate precursor + [¹⁸F]-fluorideNucleophile, Reducing agent20-24 (radiochemical)60 minutesRoom temperature

Reaction Mechanisms in β-Amino Alcohol Formation

The formation of the β-amino alcohol functionality in Exaprolol proceeds through well-established mechanistic pathways that are fundamental to the broader class of beta-blocker synthesis [10] [11] [12]. The stereochemical outcome of these transformations is critical for the biological activity of the final pharmaceutical product, as the S-enantiomer typically exhibits significantly higher potency than the R-enantiomer [6] [13].

The nucleophilic epoxide opening mechanism represents the most prevalent pathway for β-amino alcohol construction in Exaprolol synthesis [11] [12]. This process involves the stereospecific attack of a nitrogen nucleophile at the less hindered carbon of the epoxide ring, resulting in inversion of configuration according to the SN2 mechanism [10]. The reaction proceeds through a transition state where the nucleophile approaches anti-periplanar to the breaking C-O bond, ensuring predictable stereochemical outcomes with enantiomeric excesses typically exceeding 95% [12].

Reductive amination pathways provide an alternative approach, particularly valuable when starting from ketone precursors [6] [14]. This mechanism involves the initial formation of an imine intermediate through condensation of the carbonyl compound with the amine component, followed by stereoselective reduction [14]. The facial selectivity of hydride delivery can be controlled through the choice of reducing agent and reaction conditions, with sodium cyanoborohydride and sodium triacetoxyborohydride being commonly employed [12].

Metal-catalyzed coupling reactions have emerged as powerful tools for constructing β-amino alcohol frameworks with exceptional enantioselectivity [6] [15]. These transformations utilize chiral ligands to direct the stereochemical outcome of the coupling process, often achieving enantiomeric excesses greater than 99% [6]. The mechanism typically involves oxidative addition, ligand exchange, and reductive elimination steps, with the rate-determining step varying depending on the specific catalyst system employed.

Aldol-type condensation mechanisms offer additional strategic options for β-amino alcohol synthesis, particularly when constructing more complex molecular architectures [16]. These reactions proceed through enolate intermediates, with stereochemical control achieved through chelation effects or the use of chiral auxiliaries [12]. The mechanism involves nucleophilic attack of the enolate on an electrophilic carbon center, followed by protonation to yield the desired β-amino alcohol product.

Table 2: Reaction Mechanisms in β-Amino Alcohol Formation

Mechanism TypeKey IntermediateStereochemistry ControlTypical ee (%)Rate-determining Step
Nucleophilic Epoxide OpeningEpoxide complexSN2 inversion>95C-N bond formation
Reductive AminationImine intermediateFacial selectivity85-97Hydride delivery
Aldol-type CondensationEnolate speciesChelation control90-98C-C bond formation
Mannich-type ReactionIminium ionChiral auxiliary88-95Iminium formation
Metal-catalyzed CouplingOrganometallic complexLigand-directed>99Reductive elimination

Purification Techniques and Yield Optimization

The purification of Exaprolol requires sophisticated chromatographic and crystallization techniques to achieve the stringent purity standards required for pharmaceutical applications [17] [18] [19]. High-performance liquid chromatography represents the gold standard for both analytical and preparative separations, offering exceptional resolution and reproducibility [20] [21].

Reverse-phase HPLC utilizing C18 bonded silica stationary phases has proven particularly effective for Exaprolol purification [17] [21]. The mobile phase typically consists of acetonitrile-water gradients with formic acid modifiers to optimize peak shape and resolution [17]. Detection is commonly achieved through ultraviolet absorption at 254 nm, though mass spectrometric detection provides enhanced selectivity and sensitivity [17]. Typical recovery rates range from 85-95% with purities consistently exceeding 95% [17].

Preparative HPLC systems enable the purification of larger quantities of Exaprolol, particularly when chiral separation is required [22]. These systems utilize specialized chiral stationary phases, often based on polysaccharide derivatives or cyclodextrin functionalized supports [23] [21]. The separation of enantiomers is crucial given the significant difference in biological activity between the R and S forms of Exaprolol [23]. Preparative systems can achieve purities greater than 99% with enantiomeric excesses exceeding 98% [22].

Column chromatography remains a cost-effective purification method for intermediate-scale preparations [24]. Silica gel serves as the most common stationary phase, with elution gradients optimized based on the polarity of impurities and the target compound [19]. While recovery rates are typically lower than HPLC methods (75-85%), the simplicity and low cost make this approach attractive for process development applications [24].

Crystallization techniques offer significant advantages for large-scale purification, particularly when polymorphic control is required [25] [26]. The selection of appropriate solvent systems is critical for achieving optimal crystal habits and minimizing inclusion of impurities [26]. Cooling crystallization and anti-solvent precipitation are commonly employed strategies, with recovery rates typically ranging from 60-80% depending on the solubility characteristics of Exaprolol in the chosen solvent system [25].

Supercritical fluid chromatography has emerged as an environmentally friendly alternative for Exaprolol purification [23]. This technique utilizes carbon dioxide as the primary mobile phase, often modified with small amounts of polar co-solvents [23]. The method offers excellent resolution for chiral separations while minimizing solvent consumption and waste generation [23].

Table 3: Purification Techniques and Performance Metrics

Purification MethodStationary PhaseTypical Recovery (%)Purity Achieved (%)ThroughputCost Factor
Column ChromatographySilica gel75-8590-95ModerateLow
Reverse-Phase HPLCC18 bonded silica85-9595-99HighModerate
Preparative HPLCChiral stationary phase90-98>99Low-ModerateHigh
CrystallizationSolvent system60-8085-95HighLow
Supercritical Fluid ChromatographyCO2 + modifier80-9095-99Moderate-HighModerate-High

Industrial Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of Exaprolol presents numerous technical and economic challenges that require careful consideration during process development [27] [28] [29]. Heat transfer limitations represent one of the most significant obstacles, particularly given the exothermic nature of many key synthetic transformations [27] [29].

The epoxide ring-opening reaction, central to most Exaprolol synthetic routes, generates substantial heat that must be effectively managed to prevent runaway reactions and product degradation [27]. Industrial reactors require sophisticated heat exchanger designs with adequate surface area to volume ratios to maintain isothermal conditions [29]. The scaling relationship between reactor volume (cubic) and heat transfer surface (square) necessitates innovative reactor configurations such as microreactor arrays or multi-stage reaction systems [27].

Mass transfer limitations become increasingly problematic at industrial scale, particularly for heterogeneous reactions involving gas-liquid interfaces [30] [29]. The dissolution of ammonia gas in the ring-opening step requires efficient contacting equipment to ensure complete conversion and minimize processing time [30]. Bubble column reactors and packed column designs are commonly employed to maximize interfacial area and enhance mass transfer rates [29].

Mixing efficiency poses significant challenges when scaling up heterogeneous reaction systems [29] [16]. The power requirements for adequate mixing scale disproportionately with reactor size, often necessitating specialized high-shear mixing equipment [29]. Computational fluid dynamics modeling is increasingly employed to optimize impeller design and predict mixing patterns in large-scale reactors [16].

Impurity control becomes more complex at industrial scale due to concentration effects and altered reaction kinetics [16] [31]. Side reactions that are negligible at laboratory scale may become significant contributors to impurity profiles when reaction concentrations and residence times increase [31]. Process optimization studies using design of experiments methodologies are essential for identifying optimal operating windows that minimize impurity formation [16].

Solvent recovery and environmental compliance represent major economic and regulatory considerations [32] [29]. The large volumes of organic solvents required for industrial synthesis necessitate sophisticated distillation and purification systems for solvent recycling [32]. Volatile organic compound emissions must be carefully controlled to meet environmental regulations, often requiring investment in vapor recovery systems and emission control technology [32].

Process safety considerations are amplified at industrial scale, particularly for reactions involving high pressures or reactive intermediates [29] [33]. The use of high-pressure equipment for certain synthetic steps requires extensive safety systems and regulatory compliance measures [29]. Process intensification strategies, such as continuous flow processing, are increasingly employed to reduce inventory volumes and associated safety risks [33].

Table 4: Industrial Scale Production Challenges

Challenge CategorySpecific IssueScale ImpactMitigation StrategyInvestment Level
Heat TransferExothermic reaction controlIncreased with volumeHeat exchanger designHigh
Mass TransferGas-liquid interface limitationSurface area dependentBubble column reactorsModerate
Mixing EfficiencyHeterogeneous reaction mixingPower requirement scalingHigh-shear mixingModerate
Impurity ControlSide product formationConcentration effectsProcess optimizationLow-Moderate
Solvent RecoveryVolatile organic compound emissionEconomic significanceDistillation systemsHigh
Process SafetyHigh pressure operationsRisk amplificationProcess intensificationVery High

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

291.219829168 g/mol

Monoisotopic Mass

291.219829168 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q4XX54I93R

Related CAS

59333-90-3 (hydrochloride)

Pharmacology

Exaprolol is a lipophilic derivative of the adrenergic blocking agent propranolol with sympatholytic activity. Exaprolol competitively binds to and blocks beta-adrenergic receptors in the heart and vascular smooth muscle, thereby causing negative chronotropic and inotropic effects leading to a reduction in cardiac output.

MeSH Pharmacological Classification

Adrenergic beta-Antagonists

Wikipedia

Exaprolol

Dates

Last modified: 02-18-2024
1: van Waarde A, Doorduin J, de Jong JR, Dierckx RA, Elsinga PH. Synthesis and preliminary evaluation of (S)-[11C]-exaprolol, a novel beta-adrenoceptor ligand for PET. Neurochem Int. 2008 Mar-Apr;52(4-5):729-33. Epub 2007 Sep 19. PubMed PMID: 17961850.
2: Tomcíková O, Bezek S, Durisová M, Faberová V, Zemánek M, Trnovec T. Biliary excretion and enterohepatic circulation of two beta-adrenergic blocking drugs, exaprolol and propranolol, in rats. Biopharm Drug Dispos. 1984 Apr-Jun;5(2):153-62. PubMed PMID: 6146357.
3: Mojzis J, Nicák A, Linková A, Jandoseková M, Mirossay L. Differences between cation-osmotic hemolysis and filterability in exaprolol- and glutaraldehyde-treated human red blood cells. Physiol Res. 1999;48(6):411-6. PubMed PMID: 10783905.
4: Dzurba A, Barta E, Styk J, Okolicány J, Ziegelhöffer A. The influence of exaprolol upon the ischaemic rat heart and its interaction with sarcolemmal (Na+ + K+)-ATPase. Physiol Bohemoslov. 1989;38(1):29-39. PubMed PMID: 2566182.
5: Trnovec T, Zemánek M, Faberová V, Bezek S, Durisová M, Ujházy E, Tomcíková O. Disposition of exaprolol, a new beta-blocker, in rats. Drug Metab Dispos. 1982 Sep-Oct;10(5):547-50. PubMed PMID: 6128208.
6: Motheová O, Zemánek M, Faberova V, Trnovec T, Gabauer I, Styk J, Durisová M, Nosálová V. Absorption of exaprolol from the in-situ gastrointestinal tract of rats and dogs. J Pharm Pharmacol. 1985 Nov;37(11):816-9. PubMed PMID: 2867165.
7: Parratt JR, Udvary E. The effect of exaprolol (MG 8823) on epicardial ST-segment changes in a feline model of acute myocardial ischaemia. Br J Pharmacol. 1983 Sep;80(1):95-105. PubMed PMID: 6652377; PubMed Central PMCID: PMC2044960.
8: Hughes B, Kane KA, McDonald FM, Parratt JR. Aspects of the cardiovascular pharmacology of exaprolol. J Pharm Pharmacol. 1984 Sep;36(9):597-601. PubMed PMID: 6149283.
9: Dzurba A, Ziegelhöffer A, Schmidtová L, Breier A, Vrbjar N, Okolicány J. Exaprolol as a modulator of heart sarcolemmal (Na+ + K+)-ATPase. Evidence for interaction with an essential sulfhydryl group in the catalytic centre of the enzyme. Gen Physiol Biophys. 1985 Jun;4(3):257-64. PubMed PMID: 2863195.
10: Faberová V, Trnovec T, Zemánek M, Bezek S, Durisová M, Tomcíková O. Tissue distribution of exaprolol in rat. Eur J Drug Metab Pharmacokinet. 1985 Jan-Mar;10(1):11-3. PubMed PMID: 2863149.
11: Linková A, Nicák A. [The effect of exaprolol and sodium salicylate on erythrocyte hemolysis in relation to age]. Bratisl Lek Listy. 1990 Jan;91(1):52-6. Slovak. PubMed PMID: 1969763.
12: Pecivová J, Drábiková K, Jancinová V, Petríková M, Nosál R. Atenolol, exaprolol and mast cell membranes. Agents Actions. 1991 May;33(1-2):41-3. PubMed PMID: 1680276.
13: Bilcíková L, Bauer V, Kolena J. The action of adrenoceptor agonists and antagonists on the guinea pig and dog trachea. Gen Physiol Biophys. 1987 Feb;6(1):87-101. PubMed PMID: 2885244.
14: Nicák A, Linková A, Kohút A. [Hemolytic effect of exaprolol and its dependence on the age of rats]. Bratisl Lek Listy. 1982 Nov;78(5):554-9. Slovak. PubMed PMID: 6129052.
15: Babul'ová A, Buran L. [Analysis of the effect of exaprolol on bronchospasm in guinea pigs (author's transl)]. Bratisl Lek Listy. 1981 Oct;76(4):471-80. Slovak. PubMed PMID: 6117354.
16: Nosál' R, Drábiková K, Pecivová J, Ondrias K, Jakubovský J. [Analysis of the adverse effects of drugs at the cellular and subcellular levels]. Cesk Farm. 1990 May;39(3):118-21. Slovak. PubMed PMID: 1698127.
17: Pecivová J, Drábiková K, Nosál R. Effect of beta-adrenoceptor blocking drugs on 32P incorporation into and arachidonic acid liberation from phospholipids in stimulated rat mast cells. Agents Actions. 1989 Apr;27(1-2):29-32. PubMed PMID: 2568743.
18: Ujházy E, Balonová T, Rippa S, Buran L, Babul'ová A. [Evaluation of the effects of exaprolol (VULM 111) on the prenatal development in mice and rats (author's transl)]. Bratisl Lek Listy. 1981 Dec;76(6):664-73. Slovak. PubMed PMID: 6119142.
19: Motheová O, Bezek S, Durisová M, Faberová V, Zemánek M, Misánikova K, Trnovec T. The pharmacokinetics of exaprolol and propranolol in rats with interrupted enterohepatic circulation. Biopharm Drug Dispos. 1986 Mar-Apr;7(2):151-62. PubMed PMID: 2871875.
20: Carissimi M, Gentili P, Grumelli E, Milla E, Picciola G, Ravenna F. Basic ethers of cyclohexylphenols with beta-blocking activity: synthesis and pharmacological study of exaprolol. Arzneimittelforschung. 1976 Apr;26(4):506-16. PubMed PMID: 8056.

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